9-Undecylacridine
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Overview
Description
9-Undecylacridine is a chemical compound belonging to the acridine family, characterized by an acridine core with an undecyl chain attached at the 9th position. Acridines are known for their planar structure and aromaticity, which contribute to their diverse chemical and biological properties.
Preparation Methods
9-Undecylacridine can be synthesized through Bernthsen’s reaction, which involves the condensation of a diphenylamine derivative with a carboxylic acid in the presence of zinc chloride. The reaction typically requires heating and produces the acridine core structure. For this compound, an undecyl chain is introduced at the 9th position of the acridine ring .
In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The process includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
9-Undecylacridine undergoes various chemical reactions, including:
Oxidation: The acridine core can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of acridone derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydroacridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the acridine ring.
Scientific Research Applications
9-Undecylacridine has been utilized in various scientific research applications:
Chromatography: It has been used to modify silica in the development of mixed-mode stationary phases for high-performance liquid chromatography (HPLC).
Material Science: The compound’s unique structure and properties make it suitable for use in the development of advanced materials, such as functionalized silica for chromatography.
Mechanism of Action
The mechanism of action of 9-Undecylacridine is primarily related to its ability to interact with various molecular targets through π-π stacking interactions, hydrophobic interactions, and anion exchange. These interactions are facilitated by the planar structure of the acridine core and the hydrophobic undecyl chain. In chromatography, these interactions contribute to the compound’s effectiveness in separating different analytes .
Comparison with Similar Compounds
9-Undecylacridine can be compared with other acridine derivatives, such as 9-methylacridine and 9-phenylacridine. While all these compounds share the acridine core, the different substituents at the 9th position impart unique properties:
9-Methylacridine: Has a shorter alkyl chain, leading to different hydrophobic interactions and chromatographic behavior.
9-Phenylacridine: Contains a phenyl group, which introduces additional π-π interactions and affects its chemical reactivity and applications.
These comparisons highlight the uniqueness of this compound, particularly its long undecyl chain, which enhances its hydrophobic interactions and makes it suitable for specific applications in chromatography and material science .
Properties
CAS No. |
69202-35-3 |
---|---|
Molecular Formula |
C24H31N |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
9-undecylacridine |
InChI |
InChI=1S/C24H31N/c1-2-3-4-5-6-7-8-9-10-15-20-21-16-11-13-18-23(21)25-24-19-14-12-17-22(20)24/h11-14,16-19H,2-10,15H2,1H3 |
InChI Key |
LKNWMMQOBWISMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
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